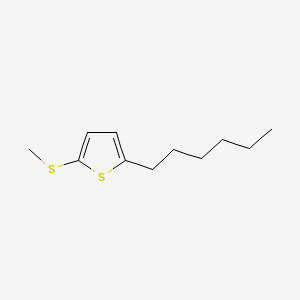

2-Hexyl-5-(methylthio)thiophene

Description

Significance of Thiophene-Based π-Conjugated Systems in Organic Electronics and Beyond

Thiophene-based compounds are a cornerstone of organic electronics due to their unique combination of properties. researchgate.net These materials are built upon a five-membered aromatic ring containing a sulfur atom, which imparts high polarizability and contributes to excellent charge transport properties. semanticscholar.org The π-conjugated system, a series of alternating single and double bonds, allows for the delocalization of electrons across the molecular backbone. This electron delocalization is fundamental to their semiconducting behavior. juniperpublishers.com

The versatility of thiophene (B33073) chemistry allows for easy modification of the thiophene ring, enabling the synthesis of a vast array of derivatives with tailored properties. semanticscholar.orgnumberanalytics.com By attaching different functional groups, researchers can fine-tune the electronic and optical characteristics of these materials, such as their energy levels and light-absorption capabilities. google.com This adaptability has made thiophene-based systems, including oligomers and polymers, essential components in a variety of organic electronic devices. researchgate.netsemanticscholar.org

Key applications for these materials include:

Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used as the active semiconductor layer, offering good environmental stability and high charge carrier mobility. semanticscholar.orgjuniperpublishers.com

Organic Solar Cells (OSCs) : Their strong light absorption and efficient charge transport make them excellent donor materials in bulk heterojunction solar cells. semanticscholar.orgrsc.org

Organic Light-Emitting Diodes (OLEDs) : The ability to tune their emission color and their good charge-injection properties are valuable for display and lighting technologies. researchgate.netjuniperpublishers.com

Beyond electronics, the unique optical properties of thiophene-based materials have led to their use in bioimaging, where they can be used to monitor biological events involving proteins and DNA. researchgate.netcnr.it

Distinctive Structural Elements and Aromaticity of 2-Hexyl-5-(methylthio)thiophene

The chemical compound this compound is defined by a central thiophene ring, which is an aromatic heterocycle. Its aromaticity, conferred by the delocalized π-electrons in the five-membered ring, provides it with significant chemical stability. researchgate.netsmolecule.com The specific properties of this molecule are further influenced by the two functional groups attached to the thiophene core at the 2 and 5 positions.

The key structural elements are:

Thiophene Ring : A five-membered aromatic ring containing a sulfur atom. This core structure is the foundation of its electronic properties. smolecule.com

Hexyl Group (at position 2) : This alkyl chain is known to enhance the solubility of thiophene-based compounds in organic solvents. Improved solubility is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. rsc.org

Methylthio Group (at position 5) : The sulfur-containing methylthio group (-SCH₃) influences the electronic nature of the thiophene ring. It can make the compound more susceptible to electrophilic attack and can be oxidized to sulfoxides or sulfones, which alters the molecule's reactivity and solubility. smolecule.com

Academic Research Landscape and Emerging Applications of this compound and its Analogues

Academic research into this compound and its analogues is driven by the quest for new materials with enhanced performance in various technological fields. The synthesis of such thiophene derivatives is a central theme, with researchers exploring various chemical pathways to create novel structures. researchgate.netnih.gov Methods like lithiation followed by substitution and palladium-catalyzed cross-coupling reactions are employed to build these complex molecules. smolecule.com

The primary area of investigation for these compounds is organic electronics. Due to their inherent electronic properties, there is potential for their use in organic photovoltaic devices and OLEDs. smolecule.com The strategic placement of alkyl and thioether groups can influence the molecular packing and charge transport pathways in thin films, which are critical factors for device efficiency.

Furthermore, research has extended into the biological activity of thiophene derivatives. Some compounds with similar structural motifs have shown potential as:

Antitumor Agents : Certain thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines. smolecule.com

Antimicrobial Agents : The ability of some thiophenes to inhibit bacterial growth suggests possible applications in medicine. smolecule.comnih.gov

The study of analogues, such as those where the hexyl or methylthio groups are varied, allows for the systematic investigation of structure-activity relationships. This fundamental research is crucial for designing next-generation materials for both electronic and biomedical applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18S2 |

|---|---|

Molecular Weight |

214.4 g/mol |

IUPAC Name |

2-hexyl-5-methylsulfanylthiophene |

InChI |

InChI=1S/C11H18S2/c1-3-4-5-6-7-10-8-9-11(12-2)13-10/h8-9H,3-7H2,1-2H3 |

InChI Key |

HFGPGYCOZXMVCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(S1)SC |

Origin of Product |

United States |

Molecular Design Principles and Structure Property Relationships in 2 Hexyl 5 Methylthio Thiophene Architectures

Impact of Alkyl and Methylthio Substituents on Molecular and Supramolecular Properties

The strategic placement of alkyl and methylthio substituents on a thiophene (B33073) ring, as seen in 2-hexyl-5-(methylthio)thiophene, profoundly influences its molecular and supramolecular characteristics. These functional groups are not mere appendages; they are crucial design elements that dictate the material's processability, electronic behavior, and solid-state organization.

Role of the Hexyl Chain in Modulating Solubility and Processability for Thin Films

The hexyl chain attached to the thiophene ring at the 2-position plays a pivotal role in enhancing the solubility and processability of the resulting material, which is critical for the fabrication of high-quality thin films. The introduction of alkyl chains, such as a hexyl group, can increase the solubility of thiophene-based materials. rsc.org This improved solubility is essential for solution-based processing techniques, such as spin-coating or printing, which are widely used in the manufacturing of organic electronic devices.

For instance, poly(3-hexylthiophene) (P3HT) is a well-studied polymer where the hexyl side chains render it soluble in common organic solvents, facilitating its use in a variety of applications. nih.govacs.org While this compound is a small molecule, the principle remains the same: the nonpolar hexyl group helps to solubilize the otherwise rigid and potentially insoluble thiophene core. This allows for the formation of uniform and well-ordered thin films, a prerequisite for efficient charge transport in devices. The length and branching of the alkyl chain can be further tuned to optimize solubility and molecular packing. acs.org

The presence of the hexyl chain also impacts the intermolecular interactions and the resulting solid-state packing. The flexible nature of the alkyl chain can influence the way molecules arrange themselves in the solid state, which in turn affects the electronic coupling between adjacent molecules.

Influence of the Methylthio Group on Electronic Characteristics and Chemical Reactivity

The methylthio (-SCH3) group at the 5-position of the thiophene ring significantly modifies the electronic properties and chemical reactivity of the molecule. The sulfur atom in the methylthio group possesses lone pairs of electrons that can be donated to the π-conjugated system of the thiophene ring, acting as an electron-donating group. nih.gov This electron donation raises the energy of the highest occupied molecular orbital (HOMO) of the molecule. A higher HOMO level generally leads to a lower oxidation potential, making the material more susceptible to oxidation and facilitating hole injection in electronic devices.

The introduction of sulfur-containing substituents can also lead to strong noncovalent interactions between molecules. researchgate.net In the solid state, these sulfur-sulfur interactions can promote a more ordered packing arrangement, which is beneficial for charge transport. tandfonline.comresearchgate.net The methylthio group can also influence the chemical reactivity of the thiophene ring, potentially directing further functionalization at specific positions.

Strategic Engineering of π-Conjugated Systems

The design of π-conjugated systems based on this compound architectures involves deliberate strategies to control their electronic and optical properties. These strategies include modulating the length of the conjugated backbone and incorporating additional heteroatoms.

Modulating Conjugation Length in Oligomeric and Polymeric Thiophanes

The extent of π-conjugation in a molecule is a key determinant of its electronic and optical properties. In oligomeric and polymeric systems derived from thiophene units, the effective conjugation length can be controlled by varying the number of repeating monomer units. acs.orgwhiterose.ac.uk As the conjugation length increases, the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) generally decreases. This leads to a red-shift in the material's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. core.ac.uk

For example, studies on oligo(thienylene-vinylene)s have shown a clear dependence of their photophysical properties on the number of repeating units. acs.org Longer oligomers exhibit properties that begin to resemble those of the corresponding polymer. whiterose.ac.uk By carefully controlling the synthesis of oligomers and polymers based on this compound, it is possible to tune their band gap and absorption characteristics to match the requirements of specific applications, such as organic photovoltaics or light-emitting diodes.

Rational Inclusion of Heteroatoms for Tunable Electronic Properties

The incorporation of heteroatoms other than the sulfur already present in the thiophene ring is a powerful strategy for fine-tuning the electronic properties of π-conjugated systems. nih.gov Introducing different heteroatoms into the molecular structure can alter the electron distribution, modify the energy levels of the frontier molecular orbitals, and introduce new intermolecular interactions. rsc.org

For instance, replacing a carbon atom in the conjugated backbone with a more electronegative atom like nitrogen can lower both the HOMO and LUMO energy levels, potentially increasing the material's stability and altering its charge-transport characteristics. Conversely, incorporating atoms that are less electronegative than carbon can raise the energy levels. The strategic placement of heteroatoms can also induce specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the solid-state packing and morphology of the material. researchgate.net

Investigations into Intermolecular Interactions and Solid-State Packing

The performance of organic electronic materials is not solely determined by the properties of individual molecules but is also heavily influenced by how these molecules interact and arrange themselves in the solid state. The intermolecular interactions and the resulting crystal packing of this compound and its derivatives are therefore critical areas of investigation.

Characterization of π-π Stacking Phenomena in Crystalline and Amorphous Phases

π-π stacking is a fundamental non-covalent interaction that governs the assembly of aromatic molecules, including substituted thiophenes, and is a critical determinant of electronic properties in both ordered crystalline and disordered amorphous phases. This interaction involves the overlapping of π-orbitals between adjacent conjugated rings, which creates pathways for charge carriers to move through the material. The distance and geometry of this stacking are profoundly influenced by the nature and position of substituent groups on the thiophene ring.

In crystalline phases of thiophene-based materials, molecules arrange into well-ordered lattices, often exhibiting a cofacial or slipped-stack arrangement. The ideal π-π stacking distance for efficient charge transport is typically in the range of 3.5 to 4.0 Å. The presence of alkyl chains, such as the hexyl group in this compound, plays a dual role. While the chains enhance solubility and processability, their steric bulk can influence the packing motif, sometimes increasing the distance between conjugated cores. However, the van der Waals interactions between interdigitating alkyl chains can also help drive a more ordered, lamellar packing structure, which facilitates two-dimensional charge transport.

In amorphous phases, the lack of long-range order means that π-π stacking is more localized and heterogeneous. Regions of localized order, or "aggregates," may form where molecules achieve favorable stacking, creating localized charge transport pathways within a disordered matrix. The propensity of a molecule to form such aggregates is tied to its chemical structure. For instance, studies on various thiophene-based polymers show that the length of alkyl chains and the presence of other functional groups can alter the degree of aggregation and the resulting electronic characteristics. rsc.orgresearchgate.net The methylthio group, with its sulfur atom, can introduce additional specific interactions that may favor certain local packing arrangements even in a disordered state. The characterization of these phenomena typically involves techniques like X-ray diffraction (XRD) for crystalline materials and grazing-incidence wide-angle X-ray scattering (GIWAXS) for thin films, which can reveal information about molecular orientation and packing distances.

| Interaction Type | Typical Distance (Å) | Influencing Factors | Impact on Phase |

| π-π Stacking | 3.5 - 4.0 | Substituent steric hindrance, molecular planarity | Defines charge transport pathways in both crystalline and amorphous phases. |

| Lamellar Stacking | Variable (depends on alkyl chain length) | Alkyl chain length and interdigitation | Promotes ordered layers in crystalline solids. |

| Localized Aggregation | 3.6 - 4.2 | Strength of intermolecular forces, processing conditions | Creates charge-conductive domains within an amorphous matrix. |

Role of Non-Covalent Interactions in Directing Supramolecular Assembly

The self-assembly of this compound into functional supramolecular structures is directed by a complex network of non-covalent interactions. Beyond the crucial π-π stacking, other forces such as van der Waals interactions, C–H···π interactions, and potential sulfur-sulfur (S···S) or sulfur-π (S···π) interactions collectively determine the final solid-state morphology. acs.orguh.edu The precise balance and directionality of these weak forces can lead to highly ordered systems with enhanced electronic properties. acs.org

The hexyl group is a primary contributor through van der Waals forces. The packing of these flexible alkyl chains can induce a specific arrangement of the thiophene backbones, often leading to layered structures. uh.edu This is a widely used strategy in organic electronics to control molecular organization.

The C–H bonds of the hexyl chain and the thiophene ring can act as hydrogen bond donors, interacting with the electron-rich π-system of an adjacent thiophene ring (C–H···π interactions). Studies on methyl-capped terthiophenes have shown that such interactions are pivotal in the formation of their specific crystal packing, holding molecules together in arrangements conducive to electronic communication. nih.gov

The methylthio group introduces further complexity and control. The sulfur atom is a potential site for chalcogen bonding and other weak interactions. Research on related thiophene derivatives has demonstrated that intramolecular non-covalent interactions, such as S···O or S···H, can be engineered to "lock" the polymer backbone into a more planar conformation, which is highly beneficial for charge transport. nih.govnih.gov This conformational locking reduces disorder and enhances electronic coupling between molecules. The interplay between these varied interactions dictates whether the molecules assemble into, for example, a herringbone pattern, a lamellar structure, or even a helical conformation. nih.govnih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these subtle intermolecular contacts, providing insight into how molecules recognize and assemble with one another. nih.gov

| Non-Covalent Interaction | Contributing Groups | Role in Supramolecular Assembly |

| Van der Waals | Hexyl chains | Drives ordering and lamellar packing through chain interdigitation. uh.edu |

| π-π Stacking | Thiophene rings | Primary interaction for forming electronically coupled aggregates. |

| C–H···π | Thiophene C-H, Alkyl C-H, Thiophene π-system | Stabilizes crystal packing and influences molecular alignment. nih.gov |

| S···S / S···π | Methylthio group, Thiophene ring sulfur | Can provide directional control and contribute to conformational planarity. nih.govnih.gov |

Correlation between Molecular Conformation and Efficient Charge Transport Pathways

A direct and profound correlation exists between the conformation of a conjugated molecule and its ability to transport charge. For efficient charge transport, which occurs via a "hopping" mechanism between adjacent molecules, the electronic coupling between these molecules must be maximized. This coupling is highly sensitive to the distance between molecules and their relative orientation, both of which are dictated by molecular conformation and the resulting solid-state packing.

The planarity of the thiophene backbone is a key parameter. A more planar conformation, where the torsion angles between adjacent thiophene rings (in oligomers or polymers) are minimized, leads to a more delocalized π-system within the molecule. This intramolecular delocalization is a prerequisite for strong intermolecular electronic coupling. The introduction of substituents like the hexyl and methylthio groups can influence this planarity. While bulky groups can sometimes induce torsion, non-covalent intramolecular interactions can be exploited to enforce planarity. nih.gov For example, designing molecules where intramolecular hydrogen bonds are present leads to significantly higher charge mobility—by up to three orders of magnitude—compared to isomers where the interactions are primarily intermolecular. acs.org

The conformation of the thiophene units themselves (S-trans vs. S-cis) also plays a critical role. In oligothiophenes, an all-S-trans conformation generally results in a more linear and planar molecular shape, which facilitates the dense, ordered packing required for efficient charge transport. nih.gov The specific packing motif, whether it be edge-on (with the molecular plane perpendicular to the substrate) or face-on (parallel to the substrate), further determines the directionality of charge transport in thin-film devices. An edge-on orientation is often preferred for field-effect transistors as it promotes lateral charge transport along the substrate plane.

Ultimately, the goal of molecular design in this context is to program the molecule to self-assemble in a way that creates continuous pathways for charge carriers. This requires a conformation that is both planar and promotes a packing structure with significant π-orbital overlap between neighboring molecules. The hexyl and methylthio groups on this compound are the tools by which chemists can tune these conformational and packing properties to optimize the material for electronic applications.

| Conformational Feature | Description | Impact on Charge Transport |

| Backbone Planarity | The degree to which the conjugated backbone avoids twisting. | High planarity enhances π-orbital overlap, leading to higher charge mobility. acs.orgnih.gov |

| S-trans vs. S-cis Isomerism | Rotational orientation around the inter-ring bonds in oligothiophenes. | The S-trans conformation is generally more linear and packs more efficiently, favoring better charge transport. nih.gov |

| Molecular Orientation | The alignment of molecules relative to a substrate (e.g., edge-on or face-on). | Edge-on orientation typically maximizes in-plane charge transport for transistor applications. nih.gov |

| Intermolecular Distance | The separation between adjacent molecules in the solid state. | Shorter distances (within the van der Waals limit) lead to stronger electronic coupling and more efficient charge hopping. |

Theoretical and Computational Investigations of Electronic and Structural Parameters

Advanced Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern materials science, allowing for the prediction of molecular geometries, electronic structures, and spectroscopic properties before a compound is ever synthesized.

For thiophene (B33073) derivatives, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are routinely used to calculate key electronic parameters. scispace.comresearchgate.net Studies on various substituted thiophenes demonstrate that DFT can accurately predict how different functional groups affect the electronic properties of the thiophene ring. researchgate.net For 2-Hexyl-5-(methylthio)thiophene, the electron-donating nature of both the hexyl (via inductive effect) and methylthio (via resonance and inductive effects) groups is expected to increase the electron density of the thiophene ring, influencing its reactivity and intermolecular interactions. DFT calculations are crucial for quantifying these effects on the molecule's frontier orbitals and electrostatic potential. researchgate.net

While DFT is powerful, its computational expense can become prohibitive for very large molecular systems, such as long-chain polythiophenes or complex molecular aggregates. In such cases, semiempirical methods, like CNDO/S or those within the Hartree-Fock framework, serve as a valuable alternative. mdpi.comnih.gov These methods simplify some of the complex calculations by incorporating experimental parameters (parametrization), which significantly reduces computational time.

Semiempirical methods have been successfully used to model the electronic structures and assign features in the photoemission spectra of series of end-capped thiophene oligomers. nih.gov They are particularly useful for exploring trends in electronic properties across a range of large, related molecules, providing qualitative or semi-quantitative insights into how molecular size and conformation impact electronic behavior, such as the electronic band gap in polymers. mdpi.com

Comprehensive Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of these orbitals and the gap between them dictate the molecule's optical and electronic properties.

The energy levels of the HOMO and LUMO can be reliably predicted using DFT. The HOMO level is associated with the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron (electron affinity). In substituted thiophenes, the nature of the substituent groups is a key determinant of these energy levels.

Electron-donating groups, such as the alkyl and methylthio groups in this compound, are known to raise the energy of the HOMO level. This makes the molecule easier to oxidize. The effect on the LUMO is generally less pronounced but can also be modulated. This tuning of orbital energies is fundamental to designing materials for specific applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For instance, matching the HOMO level of a donor material with the work function of an electrode is critical for efficient charge injection. Computational studies on various thiophene derivatives have validated these predictive principles. researchgate.net

Below is a table of representative HOMO and LUMO energies for various thiophene derivatives, calculated using theoretical methods, which illustrates the effect of substitution.

| Compound/System | HOMO (eV) | LUMO (eV) | Method/Reference |

| Thiophene (T1) | -6.55 | -0.79 | DFT/B3LYP mdpi.com |

| Bithiophene (T2) | -5.99 | -1.55 | DFT/B3LYP mdpi.com |

| Terthiophene (T3) | -5.70 | -1.93 | DFT/B3LYP mdpi.com |

| 3-thienyl derivative | -6.91 | -2.87 | Deduced from electrochemical data researchgate.net |

| α-connected bithienyl derivative | -6.04 | -2.93 | Deduced from electrochemical data researchgate.net |

This table presents data for illustrative purposes from related thiophene systems to show general trends.

DFT calculations also allow for the visualization of the spatial distribution of the frontier orbitals. For π-conjugated molecules, the HOMO and LUMO are typically delocalized π-orbitals spread across the aromatic backbone. In this compound, the HOMO is expected to be distributed along the thiophene ring and the sulfur atom of the methylthio group, reflecting the high electron density in these regions. The LUMO is also expected to be a π*-orbital distributed over the thiophene ring.

Furthermore, molecular electrostatic potential (MEP) maps can be generated. mdpi.com An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur atoms and the π-system of the thiophene ring would represent regions of negative potential (electron-rich), making them susceptible to electrophilic attack.

Theoretical Determination of Electronic Band Gaps

The electronic band gap (E_gap), theoretically approximated by the energy difference between the HOMO and LUMO, is a critical parameter that determines the optical and semiconducting properties of a material. scispace.com A smaller band gap generally corresponds to absorption of longer wavelengths of light and often leads to higher conductivity in the material.

Theoretical calculations, particularly DFT and time-dependent DFT (TD-DFT), are employed to predict the HOMO-LUMO gap. mdpi.com These predictions can then be correlated with experimental values obtained from electrochemical measurements (cyclic voltammetry) or optical spectroscopy (UV-Vis absorption onset). researchgate.netacs.org For thiophene-based systems, the band gap is highly tunable. Extending the π-conjugation by creating oligomers or polymers of thiophene systematically decreases the band gap. mdpi.com Similarly, the strategic placement of electron-donating or electron-withdrawing substituents can fine-tune this property. The presence of two electron-donating groups on the thiophene ring in this compound is expected to reduce its band gap compared to unsubstituted thiophene.

The following table shows representative theoretical and experimental band gaps for various thiophene-based molecules.

| Compound/System | Theoretical Band Gap (eV) | Experimental Band Gap (eV) | Method/Reference |

| Polythiophene (extrapolated) | ~2.0 | ~2.0 | DFT & Experimental mdpi.com |

| 3-thienyl derivative | 4.04 | - | Optical researchgate.net |

| α-connected bithienyl derivative | 3.11 | - | Optical researchgate.net |

| 8T (Octathiophene) | 2.51 | - | DFT/B3LYP scispace.com |

| 8TOC (Octathiophene with OCH3) | 2.21 | - | DFT/B3LYP scispace.com |

This table presents data for illustrative purposes from related thiophene systems to show general trends.

Calculation of Optical and Electrochemical Band Gaps

The determination of optical and electrochemical band gaps is crucial for assessing the potential of a material in electronic devices. For this compound, these parameters can be computationally estimated using quantum chemical calculations.

Optical Band Gap: The optical band gap (Eg,opt) is typically calculated using Time-Dependent Density Functional Theory (TD-DFT). This method simulates the electronic absorption spectrum (UV-Vis) of the molecule. The optical band gap corresponds to the energy of the lowest singlet-singlet electronic transition, which can be identified as the wavelength of the maximum absorption peak (λmax) in the theoretical spectrum. The relationship is given by Eg,opt = hc/λmax, where h is Planck's constant and c is the speed of light. For thiophene-based oligomers and polymers, the choice of functional and basis set in DFT calculations is critical for obtaining results that correlate well with experimental data. semanticscholar.org

Electrochemical Band Gap: The electrochemical band gap (Eg,elec) is determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbital energies are calculated using DFT methods, often with functionals like B3LYP. The electrochemical band gap is the difference between the LUMO and HOMO energy levels: Eg,elec = ELUMO - EHOMO. The HOMO energy level is associated with the ionization potential and the oxidation potential of the molecule, while the LUMO energy level relates to the electron affinity and the reduction potential. researchgate.net

It is a general observation that for conjugated thiophene systems, the electrochemical band gap is systematically larger than the optical band gap. semanticscholar.org This difference arises because the optical gap corresponds to the creation of a bound electron-hole pair (an exciton), whereas the electrochemical gap represents the energy required to form free charge carriers.

| Parameter | Computational Method | Typical Calculated Value Range for Thiophene Derivatives (eV) |

| Optical Band Gap (Eg,opt) | TD-DFT (e.g., B3LYP/6-31G) | 2.0 - 3.5 |

| Electrochemical Band Gap (Eg,elec) | DFT (e.g., B3LYP/6-31G) | 2.5 - 4.0 |

Comparative Analysis with Spectroscopic and Electrochemical Data

A critical step in computational research is the validation of theoretical models against experimental results. For this compound, this would involve comparing the calculated electronic properties with data obtained from UV-Vis spectroscopy and cyclic voltammetry (CV).

Electrochemical Data Comparison: The calculated HOMO and LUMO energies can be correlated with the oxidation and reduction potentials measured by cyclic voltammetry. The HOMO energy is linearly related to the onset of the first oxidation peak, while the LUMO energy is related to the onset of the first reduction peak. It has been noted that while DFT calculations can reproduce trends in electrochemical data, they often overestimate the band gap. semanticscholar.orgnih.gov The comparison allows for a refinement of the computational model and provides a more comprehensive understanding of the molecule's electronic structure. scispace.com

| Property | Computational Prediction | Experimental Measurement |

| Maximum Absorption (λmax) | TD-DFT | UV-Vis Spectroscopy |

| Oxidation Potential | HOMO Energy (DFT) | Cyclic Voltammetry |

| Reduction Potential | LUMO Energy (DFT) | Cyclic Voltammetry |

Computational Modeling of Charge Transport Mechanisms

The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the constituent materials. Computational modeling provides a framework for understanding and predicting these properties in materials like this compound.

Prediction of Hole and Electron Mobilities in Organic Semiconductors

In organic semiconductors, charge transport occurs via a hopping mechanism between adjacent molecules. The charge carrier mobility (μ) is a key parameter that quantifies the ease of this movement. According to Marcus theory, the rate of charge hopping (k) is dependent on two primary factors: the reorganization energy (λ) and the electronic coupling (transfer integral, V). nih.gov

Reorganization Energy (λ): The reorganization energy is the energy required for the molecule and its surrounding environment to relax structurally upon a change in charge state (from neutral to charged or vice versa). It has both an internal component (λint), related to the geometry change of the molecule itself, and an external component (λext), related to the polarization of the surrounding medium. For crystalline organic materials, the internal reorganization energy is often the dominant factor. λint can be calculated using DFT by optimizing the geometries of the neutral and charged states of the molecule.

Hole and Electron Mobilities (μh and μe): By calculating the reorganization energies for both positive (hole) and negative (electron) charge carriers, and by determining the transfer integrals for hole and electron transport, the respective mobilities can be predicted. Materials with low reorganization energies and high transfer integrals are expected to exhibit high charge carrier mobilities. For poly(3-hexylthiophene), a related and well-studied polymer, hole mobilities are typically found to be significantly higher than electron mobilities. researchgate.netrsc.org

| Parameter | Description | Typical Calculated Values for Thiophene-based Materials |

| Hole Reorganization Energy (λh) | Energy for structural relaxation upon hole transfer | 0.1 - 0.3 eV |

| Electron Reorganization Energy (λe) | Energy for structural relaxation upon electron transfer | 0.2 - 0.4 eV |

| Hole Mobility (μh) | Ease of hole transport | 10-5 to 10-1 cm2V-1s-1 |

| Electron Mobility (μe) | Ease of electron transport | 10-6 to 10-3 cm2V-1s-1 |

Simulation of Charge Carrier Pathways and Intermolecular Transfer Integrals

To gain a deeper understanding of charge transport, it is essential to simulate the pathways that charge carriers take through the material and to quantify the electronic interactions that facilitate this movement.

Charge Carrier Pathways: In a crystalline or semi-crystalline organic solid, charge transport is anisotropic, meaning it is more favorable along certain crystallographic directions. By analyzing the crystal packing of this compound, which can be predicted using computational methods, the dominant charge carrier pathways can be identified. These pathways correspond to directions with strong intermolecular electronic coupling.

Intermolecular Transfer Integrals (V): The transfer integral quantifies the electronic coupling between two adjacent molecules and is a critical factor in determining the charge hopping rate. It is highly sensitive to the relative orientation and distance between the molecules. The transfer integral can be calculated using quantum chemical methods by considering a dimer of molecules extracted from the predicted crystal structure. The value of V is determined from the energy splitting of the HOMO (for hole transport) or LUMO (for electron transport) of the dimer. nih.gov Simulations of these integrals for various molecular pairings within the solid-state structure provide a detailed map of the charge transport landscape.

Computational Vibrational Spectroscopy and Conformational Landscape Analysis

Computational vibrational spectroscopy and conformational analysis provide insights into the dynamic and structural aspects of this compound at the molecular level.

Computational Vibrational Spectroscopy: The vibrational spectrum (FT-IR and Raman) of a molecule is a unique fingerprint that is determined by its structure and bonding. DFT calculations can predict the vibrational frequencies and intensities with a good degree of accuracy. iosrjournals.org By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. epstem.net This analysis helps to confirm the molecular structure and provides information about the strength of different chemical bonds. For thiophene derivatives, characteristic vibrational modes include C-H stretching, C=C stretching of the thiophene ring, and C-S stretching vibrations. iosrjournals.org

Research Applications in Organic Electronic Devices and Advanced Materials Science

Organic Photovoltaic Cells (OPVs) / Organic Solar Cells (OSCs)

There is no available research that specifically discusses 2-Hexyl-5-(methylthio)thiophene in the context of OPVs. Consequently, information regarding its potential role in the following areas is absent from the scientific literature:

Organic Light-Emitting Diodes (OLEDs)

Similarly, the application of This compound in the field of OLEDs appears to be an unexplored area of research. There is no information available on the following topics:

Advanced Material Design and Emerging Applications

Supramolecular Self-Assembly in Functional Materials

The unique molecular architecture of thiophene (B33073) derivatives, including those with alkyl side chains, makes them ideal candidates for the construction of functional materials through supramolecular self-assembly. This process, where molecules spontaneously organize into well-defined, larger structures, is driven by non-covalent interactions.

In the realm of materials science, the self-assembly of polymeric supramolecules is a potent method for creating functional materials that exhibit a combination of properties and can respond to external stimuli. nih.gov This concept is often applied using a comb-shaped architecture where side chains attached to a polymer backbone can induce organization. nih.govscispace.com For conjugated polymers like polythiophenes, this can lead to hierarchically structured materials with applications as tunable nanoporous materials or smart membranes. nih.govresearchgate.net

Exploration of Biological Activity in Designed Derivatives (Synthesis-Oriented Research)

The thiophene ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for more than one biological target. nih.gov Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. encyclopedia.pubnih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring itself is often used as a bio-isosteric replacement for phenyl rings to improve a compound's metabolic stability and binding affinity. nih.gov

Researchers are actively designing and synthesizing novel thiophene derivatives as potential anticancer agents. nih.gov These compounds are often engineered to interact with specific cancer-related protein targets. nih.gov

One prominent strategy involves creating thiophene-pyrimidine derivatives to act as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in cancer therapy, and mutations in this receptor can lead to drug resistance. nih.gov Scientists have synthesized series of these derivatives and tested their anti-proliferative activity against various cancer cell lines. nih.gov For example, one study reported a promising compound with IC₅₀ values of 4.34 µM and 3.79 µM against A549 and A431 cancer cells, respectively, and it was found to induce apoptosis (programmed cell death) in a dose-dependent manner. nih.gov

Another approach involves the synthesis of 2,3-fused thiophene scaffolds. In one study, a derivative from this class, compound 480, was identified as a promising candidate with low IC₅₀ values of 12.61 µg/mL in HeLa cells and 33.42 µg/mL in Hep G2 cells. acs.org To overcome issues like poor water solubility and to enhance cancer cell selectivity, this compound was loaded into folic acid-coated nanoparticles. acs.org The design of such molecules often considers structure-activity relationships (SAR), which help in understanding how the nature and position of different chemical groups on the thiophene ring influence its anticancer potency. nih.gov

Table 1: Antitumor Activity of Selected Thiophene Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiophene-pyrimidine derivative (13a) | A549 | 4.34 µM | nih.gov |

| Thiophene-pyrimidine derivative (13a) | A431 | 3.79 µM | nih.gov |

| 2,3-fused thiophene (480) | HeLa | 12.61 µg/mL | acs.org |

The rise of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds in this area. nih.govfrontiersin.org Researchers employ structure-based drug design to create novel thiophene molecules that target unique bacterial processes. nih.govacs.org

A key bacterial target is the two-component signal transduction system (TCS), which is absent in mammals, making it an attractive and selective target. nih.govacs.org Scientists have designed and synthesized thiophene derivatives that inhibit histidine kinases (HK), a central component of the TCS. nih.govacs.org These compounds are often synthesized using methods like the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. acs.org In one such study, eight compounds were identified with significant inhibitory activity against bacterial HKs, with two showing broad-spectrum antimicrobial activity. nih.gov

Other research has focused on developing thiophene derivatives effective against colistin-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov Certain derivatives exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC₅₀) values ranging from 8 to 32 mg/L against these resistant strains. frontiersin.orgnih.gov Some of these compounds were also found to act as adjuvants, restoring the sensitivity of resistant bacteria to existing antibiotics. nih.govacs.org

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Derivative Number | Pathogen | Activity (MIC₅₀) | Reference |

|---|---|---|---|

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 mg/L | frontiersin.org |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16 mg/L | frontiersin.org |

| Thiophene 8 | Colistin-Resistant A. baumannii | 32 mg/L | frontiersin.org |

| Thiophene 4 | Colistin-Resistant E. coli | 8 mg/L | frontiersin.org |

| Thiophene 5 | Colistin-Resistant E. coli | 32 mg/L | frontiersin.org |

Understanding how thiophene derivatives exert their biological effects at a molecular level is crucial for developing more potent and specific drugs. Computational tools like molecular docking are widely used to predict and analyze the binding of these compounds to their biological targets. frontiersin.orgplu.mx

In the context of antimicrobial activity, docking studies have been performed on thiophene derivatives targeting bacterial enzymes. For instance, studies on compounds designed to fight colistin-resistant bacteria showed a strong binding affinity to outer membrane proteins like CarO1 and Omp33 in A. baumannii and OmpW and OmpC in E. coli. frontiersin.orgnih.gov This binding is believed to contribute to the observed increase in bacterial membrane permeability. frontiersin.orgnih.gov Similarly, for antifungal thiophenes, molecular docking confirmed a strong binding affinity (-6.4 kcal/mol) against target proteins in Candida albicans. plu.mx

In another example, morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated as urease inhibitors. frontiersin.org Urease is an enzyme crucial for the survival of certain pathogenic bacteria. Docking studies revealed that these compounds form multiple intermolecular interactions with the active site residues of the urease enzyme, explaining their potent inhibitory activity, with some derivatives showing IC₅₀ values as low as 3.80 µM. frontiersin.org These mechanistic insights are vital for the rational design of next-generation inhibitors. researchgate.net

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. nih.gov Thiophene derivatives are being investigated as potential anti-biofilm agents.

One study focused on developing C-glycosidic inhibitors of the Pseudomonas aeruginosa lectin LecB, a protein involved in biofilm formation. nih.gov A series of new carboxamides and sulfonamides based on a thiophene scaffold were designed and synthesized. nih.gov Two promising compounds, a dimethyl thiophene and a phenylacetylene-bearing thiophene, demonstrated potent inhibition of P. aeruginosa biofilm formation, reducing it by over 80% and 90%, respectively, at a concentration of 100 µM. nih.gov

Another study investigated the antifungal and anti-biofilm action of a 2-amino-thiophene derivative against fluconazole-resistant Candida species. nih.gov This compound not only showed direct antifungal action but also exhibited a synergistic effect when combined with the common antifungal drug fluconazole, highlighting its potential to combat resistant biofilm-related infections. nih.gov

When developing new therapeutic agents, it is essential to assess their potential toxicity to human cells. One standard preliminary safety test is the hemolytic activity assay, which measures the ability of a compound to rupture red blood cells (hemolysis). This assessment is a critical part of the biological profiling of new drug candidates.

In the development of novel thiophene derivatives, cytotoxicity against mammalian cells is often evaluated to ensure the compound is selective for its intended target (e.g., microbial or cancer cells) over host cells. For example, a study on a 2-amino-thiophene derivative with antifungal activity assessed its cytotoxicity against J774 macrophage cells. nih.gov The compound did not exhibit toxicity to these mammalian cells at concentrations up to 250 µg/mL, indicating a good selectivity profile for fungal cells. nih.gov Similarly, when evaluating thiophene-pyrimidine derivatives as potential EGFR inhibitors for cancer, their toxicity was tested against normal human liver cells (LO2). nih.gov The results indicated that most of the target compounds were less toxic to normal cells, demonstrating a selective inhibitory effect on cancer cells. nih.gov While not always explicitly labeled as a "hemolytic assay," these cytotoxicity evaluations against normal mammalian cell lines serve the same fundamental purpose: to establish a preliminary safety and selectivity profile for the novel thiophene derivatives.

Advanced Characterization Techniques in Research on 2 Hexyl 5 Methylthio Thiophene Systems

Comprehensive Spectroscopic Analysis for Molecular Structure and Electronic Transitions

Spectroscopic techniques are fundamental in the study of 2-hexyl-5-(methylthio)thiophene, providing detailed information from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms within the molecule can be determined.

While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on data from closely related compounds such as 2-methylthiophene, 2-(methylthio)thiophene, and 2-hexylthiophene (B90786). hmdb.cachemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum would exhibit distinct signals for the hexyl group, the methylthio group, and the thiophene (B33073) ring protons. The terminal methyl protons of the hexyl chain are expected to appear as a triplet around 0.9 ppm. The methylene (B1212753) groups of the hexyl chain would produce a series of multiplets in the 1.2-1.7 ppm range, with the methylene group adjacent to the thiophene ring appearing further downfield as a triplet around 2.8 ppm. The methyl group of the methylthio substituent would present as a singlet around 2.5 ppm. The two protons on the thiophene ring would appear as doublets in the aromatic region (typically 6.5-7.5 ppm), with their specific shifts influenced by the electronic effects of the hexyl and methylthio substituents.

¹³C NMR: The carbon spectrum would complement the proton data, showing signals for each unique carbon atom. The carbons of the hexyl chain would resonate in the aliphatic region (14-32 ppm). The methyl carbon of the methylthio group would appear around 15-20 ppm. The four distinct carbon atoms of the thiophene ring would be found in the 120-150 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hexyl -CH₃ | ~0.9 | Triplet |

| Hexyl -(CH₂)₄- | ~1.2-1.7 | Multiplet |

| Thiophene-CH₂- | ~2.8 | Triplet |

| Thiophene-S-CH₃ | ~2.5 | Singlet |

| Thiophene Ring -H | ~6.5-7.5 | Doublets |

Note: These are estimated values based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula of the compound is C₁₁H₁₈S₂.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 214.4 g/mol ). Analysis of related compounds like 2-hexylthiophene and 2-methyl-5-(methylthio)thiophene suggests predictable fragmentation pathways. nist.govnih.govnist.gov A prominent fragmentation would likely involve the cleavage of the hexyl group, leading to a significant peak at M-71 (loss of a pentyl radical) or a base peak corresponding to the thiophene cation fragment. For 2-hexylthiophene, a major peak is observed at m/z 97, corresponding to the thiophenemethyl cation, which would also be an expected fragment for the title compound. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| ~214 | Molecular Ion [C₁₁H₁₈S₂]⁺ |

| ~97 | [C₄H₄S-CH₂]⁺ |

Note: Fragmentation is predicted based on typical behavior of similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Band Gaps

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The conjugated π-system of the thiophene ring absorbs light in the UV region. The position of the maximum absorption (λ_max) is sensitive to the substituents on the ring. Both the hexyl and methylthio groups are electron-donating, which is expected to cause a bathochromic (red) shift in the λ_max compared to unsubstituted thiophene. This data is crucial for evaluating the material's potential in optoelectronic applications, as the absorption spectrum can be used to estimate the optical band gap. While specific experimental data for this compound is limited, studies on similar alkyl- and alkylthio-substituted thiophenes show absorption maxima typically in the range of 230-280 nm.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes present in this compound.

C-H Stretching: The aliphatic C-H stretching vibrations from the hexyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching from the thiophene ring would appear slightly above 3000 cm⁻¹.

Thiophene Ring Vibrations: The characteristic C=C stretching vibrations of the thiophene ring typically occur in the 1400-1550 cm⁻¹ region.

C-S Stretching: The C-S stretching modes within the thiophene ring are generally observed in the 600-850 cm⁻¹ range.

These vibrational signatures provide a molecular fingerprint, confirming the presence of the key structural components of the molecule.

Electrochemical Characterization for Redox Properties and Energy Levels

Electrochemical methods are vital for assessing the redox behavior of this compound, which is fundamental to its application in electronic devices like transistors and solar cells.

Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials and Electrochemical Band Gaps

Cyclic voltammetry (CV) is the primary technique used to determine the oxidation and reduction potentials of the compound. For thiophene and its derivatives, CV is often used to study their electropolymerization behavior and to determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

In a typical CV experiment, the onset of the first oxidation peak corresponds to the removal of an electron from the HOMO. The electron-donating nature of both the hexyl and methylthio groups is expected to lower the oxidation potential of this compound compared to unsubstituted thiophene, making it more easily oxidized. researchgate.net This lower oxidation potential is often desirable for hole-transporting materials in organic electronics. From the onset potentials of oxidation and reduction, the HOMO and LUMO energy levels can be estimated, and subsequently, the electrochemical band gap can be calculated. This information is critical for designing and optimizing the performance of electronic devices based on this material.

Electrochemical Impedance Spectroscopy (EIS) for Material Conductivity and Interface Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces. mdpi.com By applying a small AC voltage or current over a wide range of frequencies, the impedance of the system is measured. For this compound-based systems, EIS provides critical insights into ionic and electronic conductivity, charge transfer resistance, and the properties of the electrode-material interface.

In a typical EIS experiment on a this compound film, the resulting data is often plotted in a Nyquist plot, which represents the imaginary part of impedance against the real part. These plots can be modeled using equivalent electrical circuits to extract quantitative data on the material's properties. For instance, the bulk resistance of the material, which is inversely related to its conductivity, can be determined from the high-frequency intercept of the Nyquist plot with the real axis. The charge transfer resistance at the electrode interface is represented by the diameter of a semicircle in the plot, while the double-layer capacitance at the interface can also be calculated.

Studies on similar thiophene-based polymers have demonstrated the utility of EIS in characterizing their performance in devices like electrochemical capacitors. researchgate.net For this compound, EIS can be employed to understand how its conductivity changes upon doping or in different environments. The technique is also invaluable for assessing the stability of the material over time, as changes in the impedance spectrum can indicate degradation of the film or the interface. mdpi.com

Table 1: Hypothetical EIS Data for a this compound Film

| Parameter | Value | Description |

| Bulk Resistance (R_s) | 150 Ω | Represents the intrinsic resistance of the material. |

| Charge Transfer Resistance (R_ct) | 1.2 kΩ | Indicates the resistance to charge transfer at the electrode/material interface. |

| Double Layer Capacitance (C_dl) | 2.5 µF/cm² | Represents the capacitance of the electrical double layer at the interface. |

| Warburg Impedance (Z_w) | Present at low frequencies | Suggests diffusion-limited processes within the material. |

Morphological and Structural Characterization at the Nanoscale

The performance of organic electronic materials like this compound is intrinsically linked to their solid-state morphology and crystal structure. Understanding the arrangement of molecules at the nanoscale is therefore crucial.

X-ray Diffraction (XRD) is a primary tool for determining the crystalline structure of materials. For this compound, single-crystal XRD could be used to determine the precise atomic arrangement within a single crystal, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This information is fundamental to understanding the material's intrinsic electronic properties.

In the context of thin films, which is a common form for organic electronic devices, Grazing-Incidence X-ray Diffraction (GIXD) is particularly useful. GIXD can reveal how the molecules of this compound are ordered within the film and with respect to the substrate. For instance, it can determine whether the thiophene rings adopt a "face-on" or "edge-on" orientation relative to the substrate, which significantly impacts charge transport in thin-film transistors. The d-spacings calculated from the diffraction peaks provide information on the lamellar stacking and π-stacking distances between polymer chains. nist.gov

Table 2: Representative XRD Data for a this compound Thin Film

| Peak (2θ) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |

| 5.4° | 16.35 | (100) | Lamellar stacking distance due to alkyl chains. |

| 23.5° | 3.78 | (010) | π-stacking distance between thiophene rings. |

| 25.8° | 3.45 | (002) | Out-of-plane ordering. |

Scanning Probe Microscopy (SPM) techniques provide real-space images of surfaces at the nanoscale. Atomic Force Microscopy (AFM) is widely used to investigate the surface topography of this compound films. The height and phase images from AFM can reveal the film's roughness, the size and shape of crystalline domains, and the presence of phase segregation in blended systems. researchgate.net For example, AFM studies on similar poly(3-hexylthiophene) blends have shown how different side-chain functionalization can lead to vastly different crystal sizes and morphologies, from micrometer-sized crystals to more disordered, grainy structures. researchgate.net

Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) can provide even more detailed information about the molecular assembly and local electronic properties. STM can visualize individual molecules of this compound on a conductive substrate, revealing their packing and orientation. STS can then be used to measure the local density of electronic states, providing insights into the electronic landscape of the film at the molecular level.

Table 3: Typical Morphological Parameters from AFM Analysis of a this compound Film

| Parameter | Value | Significance |

| Root Mean Square (RMS) Roughness | 1.2 nm | Indicates a relatively smooth film surface. |

| Crystalline Domain Size | 50 - 200 nm | Relates to the extent of crystalline order in the film. |

| Phase Separation (in blend) | Clearly visible domains | Suggests self-segregation of components in a blend. |

Cryo-TEM, where the sample is observed at cryogenic temperatures, can be particularly useful for studying the morphology of pristine, undamaged films of beam-sensitive organic materials. mdpi.com This technique can help to visualize nanoscale features such as clusters of molecules and their arrangement, which might be obscured by radiation damage at room temperature. mdpi.com

Table 4: Hypothetical TEM Observations for a this compound Nanocomposite

| Feature | Size/Dimension | Description |

| Crystalline Fibrils | 10-20 nm width | Elongated crystalline structures within an amorphous matrix. |

| Nanoparticle Dispersion (in composite) | 30 nm average diameter | Distribution and agglomeration state of inorganic nanoparticles. |

| Interfacial Layer | ~2 nm thickness | Thickness and nature of the interface between different components. |

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Research Findings

Research on 2-Hexyl-5-(methylthio)thiophene has been instrumental in advancing the understanding of how chemical modifications to the thiophene (B33073) ring influence the performance of organic electronic devices. Key academic contributions have demonstrated that the introduction of a methylthio group at the 5-position of the thiophene ring, coupled with a hexyl chain at the 2-position, can significantly impact the material's electronic properties and molecular packing.

One of the pivotal findings is the role of the methylthio substituent in enhancing the intermolecular interactions and promoting a more ordered molecular arrangement in the solid state. This improved organization is crucial for efficient charge transport in organic field-effect transistors (OFETs). Studies have shown that polymers incorporating this compound units can exhibit higher charge carrier mobilities compared to their counterparts lacking the methylthio group.

Furthermore, research has highlighted the influence of the hexyl side chain on the solubility and processability of the resulting materials. The presence of this alkyl chain ensures good solubility in common organic solvents, which is a prerequisite for solution-based fabrication techniques such as spin-coating and printing, making it a versatile building block for large-area and flexible electronics.

A significant research finding is the demonstration that the oxidation of the sulfur atom in the methylthio group to a sulfinyl or sulfonyl group can be used to fine-tune the electronic energy levels of the material. This post-polymerization modification provides a strategic pathway to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic photovoltaic (OPV) devices and OFETs.

| Key Research Finding | Significance |

| Enhanced intermolecular interactions due to the methylthio group. | Leads to improved molecular packing and higher charge carrier mobility in OFETs. |

| Improved solubility and processability from the hexyl side chain. | Enables solution-based fabrication of large-area and flexible electronic devices. |

| Tunable electronic energy levels via oxidation of the methylthio group. | Allows for the optimization of device performance in OPVs and OFETs. |

Identification of Current Challenges and Emerging Opportunities in Thiophene-Based Research

Despite the progress made, several challenges remain in the field of thiophene-based research. A primary challenge is achieving long-term operational stability for devices under ambient conditions. Thiophene-based materials, including derivatives of this compound, can be susceptible to degradation upon exposure to oxygen and moisture, leading to a decline in device performance over time.

Another challenge lies in the precise control over the morphology and molecular orientation of these materials during processing. The performance of organic electronic devices is highly dependent on the nanoscale structure of the active layer, and achieving the desired morphology consistently remains a significant hurdle.

The unique properties of this compound open up avenues for its use in new application areas beyond conventional organic electronics. For instance, its sulfur-rich structure makes it a potential candidate for sensing applications, where the sulfur atoms can act as binding sites for specific analytes.

Prospective Research Avenues and Future Material Science Paradigms

The future of thiophene-based research is poised for exciting advancements, driven by the continuous pursuit of novel materials with enhanced performance and functionality.

A key future direction is the rational design of next-generation functional materials based on building blocks like this compound. This involves using computational modeling and theoretical chemistry to predict the properties of new materials before they are synthesized. By systematically modifying the chemical structure, such as by varying the length of the alkyl chain or introducing different functional groups, it is possible to tailor the electronic and optical properties of the resulting materials for specific applications. For example, the design of new copolymers incorporating this compound could lead to materials with optimized band gaps for more efficient light absorption in solar cells.

To gain a deeper understanding of the structure-property-performance relationships, future research will increasingly rely on the synergistic integration of advanced characterization techniques. The combination of spectroscopic methods, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), with microscopic techniques, like atomic force microscopy (AFM) and transmission electron microscopy (TEM), can provide a comprehensive picture of the material's morphology from the molecular to the macroscopic scale. This detailed understanding is crucial for optimizing device fabrication processes and improving performance. In-situ and operando measurements, which probe the device while it is functioning, will be particularly important for elucidating the dynamic processes that govern device operation and degradation.

A critical aspect of future materials science is the development of sustainable and environmentally friendly synthesis methods. For thiophene-based materials, this includes exploring greener synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste. Direct C-H arylation polymerization is a promising green alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized monomers and reduces the number of synthetic steps. Applying these sustainable methodologies to the synthesis of polymers based on this compound will be a key research focus, contributing to the development of more environmentally benign organic electronic technologies.

Q & A

Basic: How can researchers optimize the synthesis of 2-Hexyl-5-(methylthio)thiophene to improve purity and yield?

Methodological Answer:

The synthesis of this compound derivatives can be optimized using Stille or Suzuki coupling reactions. For example, iodinated precursors like 5-Iodo-2-hexylthiophene (T2) are reacted with trimethylstannyl or triethoxymethyl reagents under palladium catalysis . Key steps include:

- Purification: Column chromatography with hexane/ethyl acetate gradients to isolate intermediates.

- Scaling: Maintaining stoichiometric ratios (e.g., 50 mmol scale for T2) and inert conditions (argon/nitrogen) to prevent oxidation .

- Characterization: Use NMR (e.g., δ 6.95–6.61 ppm for thiophene protons) and mass spectrometry to confirm purity .

Advanced: What spectroscopic and computational methods resolve contradictions in reported thermal stability of thiophene derivatives?

Methodological Answer:

Discrepancies in thermal stability data can be addressed via:

- DSC/TGA: Measure decomposition temperatures under controlled atmospheres.

- Computational Validation: Compare experimental entropy () and heat capacity () with MP2/6-311G**-level calculations, which show <5% deviation for thiophene derivatives .

- Adsorption Studies: Model interactions with mineral surfaces (e.g., pyrophyllite) using SIESTA-optimized periodic structures to assess stability under environmental conditions .

Advanced: How does iodine-promoted cyclization influence the electronic properties of thiophene-based semiconductors?

Methodological Answer:

Iodine promotes thieno[3,2-b]thiophene formation via oxidative coupling of o-bis(methylthio)stilbene precursors, enhancing π-conjugation . To evaluate electronic effects:

- DFT Modeling: Calculate HOMO-LUMO gaps (e.g., PBTTT polymers show bandgaps ~1.8 eV) .

- Thin-Film Characterization: Use AFM and XRD to correlate crystallinity with charge carrier mobility (>10 cm²/V·s in TFTs) .

Basic: What are reliable protocols for characterizing this compound in polymer matrices?

Methodological Answer:

- NMR Assignments: Track thiophene protons (δ 6.5–7.1 ppm) and alkyl chains (δ 0.86–2.81 ppm) in CDCl₃ .

- IR Spectroscopy: Identify C-S (∼680 cm⁻¹) and methylthio (∼1250 cm⁻¹) stretches .

- Mass Spec: Confirm molecular ions (e.g., m/z 500 for thiophene derivatives) .

Advanced: How can thiophene-based chemosensors detect Pd²⁺ with sub-nanomolar sensitivity?

Methodological Answer:

Design "turn-off" sensors using methylthio-thiophene units:

- Fluorescence Quenching: Pd²⁺ binds sulfur and nitrogen atoms, reducing emission intensity (LOD = 44 nM) .

- Job’s Plot Analysis: Confirm 1:1 stoichiometry via UV-Vis titration (e.g., λ shift from 378 nm to 430 nm) .

- DFT Validation: Simulate Pd²⁺ coordination geometry to optimize ligand design .

Advanced: What mechanistic insights guide the use of thiophene COFs in oxygen reduction reactions (ORR)?

Methodological Answer:

- Active Site Engineering: Sulfur atoms in thiophene COFs act as catalytic centers, confirmed by DFT (ΔG = -0.45 eV for O₂ adsorption) .

- Electrochemical Testing: Use rotating disk electrode (RDE) voltammetry in 0.1 M KOH to measure (~0.78 V vs. RHE) .

- Stability Analysis: Perform chronoamperometry for 24 hours to assess degradation (<10% loss in current) .

Basic: How to mitigate hazards when handling methylthio-thiophene derivatives?

Methodological Answer:

- Ventilation: Use fume hoods and explosion-proof equipment (OSHA HCS standards) .

- PPE: Nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste Disposal: Neutralize residues with 10% NaOH before disposal .

Advanced: What kinetic models explain thiophene sulfide activation in thermal fields?

Methodological Answer:

- Pyrolysis Kinetics: Apply Friedman isoconversional method to calculate activation energy () from TGA data at 5–20°C/min heating rates .

- GC-MS/Fourier IR: Identify H₂S and thiophene fragments as primary decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.